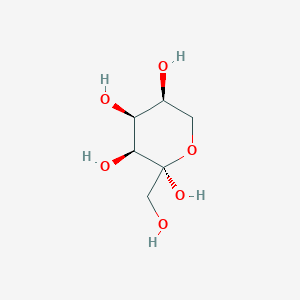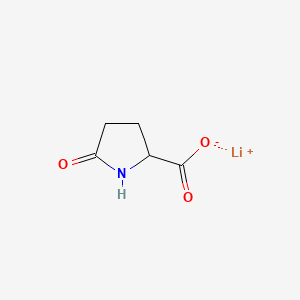
Docosyl hydrogen azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl hydrogen azelate is a chemical compound with the molecular formula C31H60O4. It is an ester formed from azelaic acid and docosanol. Azelaic acid is a naturally occurring dicarboxylic acid, while docosanol is a saturated fatty alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl hydrogen azelate can be synthesized through the esterification of azelaic acid with docosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of azelaic acid with docosanol. The process may include the use of continuous reactors and distillation units to ensure the efficient removal of water and the purification of the final product. The use of biobased feedstocks, such as oleic acid, for the production of azelaic acid is also gaining attention due to its sustainability and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Docosyl hydrogen azelate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed to yield azelaic acid and docosanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
Oxidation: Azelaic acid and corresponding carboxylic acids.
Reduction: Docosanol and corresponding alcohols.
Hydrolysis: Azelaic acid and docosanol.
Scientific Research Applications
Docosyl hydrogen azelate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and plasticizers.
Biology: Studied for its role in modulating microbiomes and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in treating skin conditions such as acne and hyperpigmentation.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of docosyl hydrogen azelate involves its interaction with cellular components. In biological systems, it may inhibit the synthesis of cellular proteins and interfere with metabolic pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Azelaic Acid: A dicarboxylic acid used in the synthesis of biodegradable polymers and as a treatment for skin conditions.
Docosanol: A saturated fatty alcohol with antiviral properties, used in the treatment of herpes simplex virus.
Uniqueness
Docosyl hydrogen azelate combines the properties of both azelaic acid and docosanol, making it a versatile compound with applications in multiple fields. Its unique structure allows it to participate in various chemical reactions and exhibit a range of biological activities.
Properties
CAS No. |
94236-78-9 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
9-docosoxy-9-oxononanoic acid |
InChI |
InChI=1S/C31H60O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29-35-31(34)28-25-22-20-21-24-27-30(32)33/h2-29H2,1H3,(H,32,33) |
InChI Key |
CNIVJDHCHFZRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


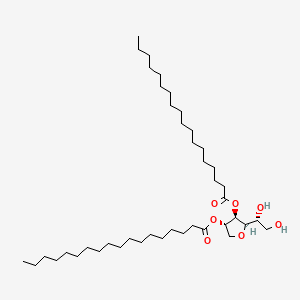
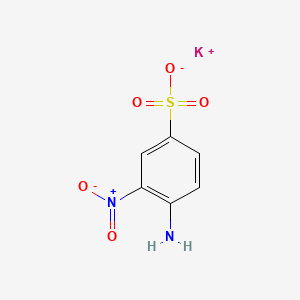
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
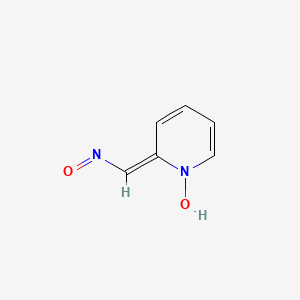

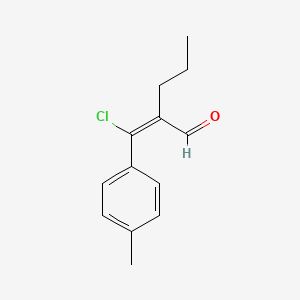

![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
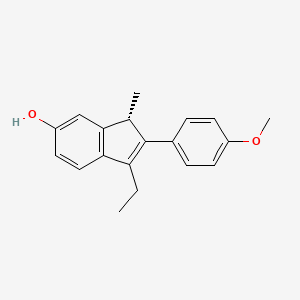


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
